molecular formula C23H21NO3 B311480 METHYL 2-(3,3-DIPHENYLPROPANAMIDO)BENZOATE

METHYL 2-(3,3-DIPHENYLPROPANAMIDO)BENZOATE

Cat. No.: B311480
M. Wt: 359.4 g/mol
InChI Key: NJPDQRWTRBWJJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-(3,3-DIPHENYLPROPANAMIDO)BENZOATE is an organic compound with the molecular formula C23H21NO3 and a molecular weight of 359.4 g/mol . This compound is known for its unique structure, which includes a benzoate ester linked to a diphenylpropanoyl group through an amide bond. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(3,3-DIPHENYLPROPANAMIDO)BENZOATE typically involves the reaction of 2-aminobenzoic acid with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. Purification is typically achieved through recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(3,3-DIPHENYLPROPANAMIDO)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

METHYL 2-(3,3-DIPHENYLPROPANAMIDO)BENZOATE is used in various scientific research fields, including:

Mechanism of Action

The mechanism by which METHYL 2-(3,3-DIPHENYLPROPANAMIDO)BENZOATE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-(3,3-DIPHENYLPROPANAMIDO)BENZOATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its diphenylpropanoyl group provides steric hindrance, affecting its reactivity and interaction with biological targets. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C23H21NO3

Molecular Weight

359.4 g/mol

IUPAC Name

methyl 2-(3,3-diphenylpropanoylamino)benzoate

InChI

InChI=1S/C23H21NO3/c1-27-23(26)19-14-8-9-15-21(19)24-22(25)16-20(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15,20H,16H2,1H3,(H,24,25)

InChI Key

NJPDQRWTRBWJJJ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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